N-[(4-chlorophenyl)methyl]-2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
Description
N-[(4-chlorophenyl)methyl]-2,2-dioxo-2λ⁶-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is a bicyclic compound featuring a sulfur atom in a sulfone (dioxo) configuration and a nitrogen atom within a seven-membered bicyclo[2.2.1]heptane framework. This structure is distinct from classical β-lactam antibiotics, which typically exhibit bicyclo[3.2.0]heptane or bicyclo[4.2.0]octene systems .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c14-10-3-1-9(2-4-10)6-15-13(17)16-7-12-5-11(16)8-20(12,18)19/h1-4,11-12H,5-8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVSSVSHQUWCQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide typically involves the introduction of a glycidyl fragment into derivatives of bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine under phase-transfer catalysis conditions . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of scalable and cost-effective processes.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and sulfone groups:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (4–6 h) | 4-chlorobenzylamine + bicyclic sulfonic acid derivative | 72–85% |
| Basic hydrolysis | 2M NaOH, 80°C (2–3 h) | Sodium salt of 5-azabicyclo[2.2.1]heptane-2,2-dioxide-5-carboxylic acid | 68% |
The carboxamide group is particularly susceptible to nucleophilic attack under basic conditions, while the sulfone moiety remains stable .
Reduction Reactions
Selective reduction of functional groups has been explored:
Full reduction of the sulfone to thioether remains challenging due to steric hindrance.
Nucleophilic Substitution
The electron-deficient sulfone and strained bicyclic system enable substitution:
Microwave-assisted methods enhance reaction efficiency by reducing time from hours to minutes .
Cross-Coupling Reactions
Palladium-catalyzed functionalization leverages the bicyclic framework:
| Reaction Type | Catalyst System | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | C-6 aryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | N-arylated analogs |
These reactions demonstrate compatibility with sterically demanding substrates .
Cycloaddition and Ring-Opening
The strained bicyclic system participates in:
Functionalization via Multicomponent Reactions
The Ugi reaction has been adapted for derivatization:
| Components | Conditions | Product | Yield |
|---|---|---|---|
| Aldehyde + isocyanide | MeOH, rt, 24 h | Spirocyclic peptidomimetics | 55–70% |
This strategy diversifies the compound’s pharmacological potential .
Key Challenges and Research Gaps
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Stereoselectivity : Reactions at the bridgehead (C-1 and C-4) often produce racemic mixtures .
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Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification .
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Catalyst Optimization : Pd-based systems require ligand screening to enhance turnover .
Experimental protocols from analogous systems (e.g., 7-azabicyclo[2.2.1]heptane derivatives) provide actionable insights .
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Medicine: The compound may be explored for its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Core Bicyclic Framework
The compound’s bicyclo[2.2.1]heptane system differs from the more common β-lactam-associated bicyclo[3.2.0]heptane (penicillins) and bicyclo[4.2.0]octene (cephalosporins) frameworks . These variations in ring size and bridgehead geometry impact molecular strain, reactivity, and binding interactions.
Sulfur Oxidation State
The sulfone group (S=O₂) in the target compound contrasts with the single sulfur atom in β-lactams (e.g., penicillins’ thiazolidine ring).
Substituent Effects
- 4-Chlorobenzyl Group: This lipophilic substituent may improve membrane permeability compared to polar side chains in β-lactams (e.g., Compound m’s carboxylic acid or Compound h’s amino-phenylacetamido groups) .
- Carboxamide Linkage : The carboxamide in the target compound differs from β-lactams’ fused amide-β-lactam ring, which is critical for binding penicillin-binding proteins (PBPs).
Pharmacological and Physicochemical Implications
Reactivity and Antibiotic Potential
The bicyclo[2.2.1]heptane system lacks the strained β-lactam ring necessary for covalent inhibition of PBPs. Combined with the sulfone group, this suggests reduced antibiotic activity compared to β-lactams. However, the sulfone may confer resistance to enzymatic degradation .
Lipophilicity and Bioavailability
This contrasts with β-lactams, which often require hydrophilic side chains for solubility and Gram-negative bacterial uptake .
Research Findings and Data
Stability Studies
Hypothetical stability comparisons (derived from structural analogs):
| Property | Target Compound | Compound m (β-lactam) |
|---|---|---|
| β-Lactamase Resistance | High (sulfone) | Low |
| Plasma Stability | Moderate | Moderate |
| LogP (Predicted) | ~2.5 | ~0.8 |
Binding Affinity Predictions
Molecular docking studies (analog-based) suggest the target compound’s rigid bicyclo[2.2.1] system may limit binding to PBPs. However, the sulfone group could interact with alternative targets (e.g., serine hydrolases).
Biological Activity
N-[(4-chlorophenyl)methyl]-2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of antiviral and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a bicyclic framework with a thia and azabicyclic component, which contributes to its unique biological properties. The presence of the 4-chlorophenyl group is significant for its interaction with biological targets.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties against various viruses, including respiratory syncytial virus (RSV) and human adenovirus (HAdV). For instance:
- Mechanism of Action : The antiviral activity is primarily attributed to the inhibition of viral replication processes. Compounds structurally related to it have shown to interfere with viral DNA replication and later stages of the viral life cycle .
- Efficacy : In vitro studies demonstrated that certain derivatives possess sub-micromolar potency against HAdV, with selectivity indexes exceeding 100, indicating a favorable therapeutic window .
Anticancer Activity
The compound has also been investigated for its potential anticancer effects:
- Cell Line Studies : Preliminary investigations using various cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation. Notably, it showed significant activity against breast cancer and leukemia cell lines .
- Mechanistic Insights : The anticancer effects are believed to be mediated through the induction of oxidative stress and modulation of apoptotic pathways .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on HAdV Inhibition : A series of substituted benzamide analogues were tested for their ability to inhibit HAdV replication. Among them, a compound with structural similarities to this compound exhibited an IC50 value of 0.27 μM with minimal cytotoxicity (CC50 = 156.8 μM), suggesting a promising candidate for further development .
- Anticancer Efficacy : In another study, derivatives were evaluated for their cytotoxic effects on various cancer cell lines, showing IC50 values in the micromolar range and highlighting their potential as therapeutic agents in oncology .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
